7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1182359-42-7
VCID: VC4426248
InChI: InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)13-4-5-14-7(6-13)11-12-8(14)15/h4-6H2,1-3H3,(H,12,15)
SMILES: CC(C)(C)OC(=O)N1CCN2C(=NNC2=O)C1
Molecular Formula: C10H16N4O3
Molecular Weight: 240.263

7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

CAS No.: 1182359-42-7

Cat. No.: VC4426248

Molecular Formula: C10H16N4O3

Molecular Weight: 240.263

* For research use only. Not for human or veterinary use.

7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine - 1182359-42-7

Specification

CAS No. 1182359-42-7
Molecular Formula C10H16N4O3
Molecular Weight 240.263
IUPAC Name tert-butyl 3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)13-4-5-14-7(6-13)11-12-8(14)15/h4-6H2,1-3H3,(H,12,15)
Standard InChI Key TXDSYNXVJCAKFO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN2C(=NNC2=O)C1

Introduction

Structural and Functional Characteristics of Triazolopyrazine Derivatives

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry due to its versatile hydrogen-bonding capacity and aromatic π-system, which enable interactions with biological targets such as enzymes and receptors . The 7-N-Boc-3-oxo variant introduces steric and electronic modifications that enhance stability during synthetic workflows. The Boc group serves as a temporary protective moiety for secondary amines, preventing unwanted side reactions during multi-step syntheses, while the ketone at C-3 provides a handle for further functionalization via reductive amination or nucleophilic additions .

Key structural features include:

  • Partially saturated pyrazine ring: The tetrahydro configuration reduces ring strain compared to fully aromatic systems, improving solubility and metabolic stability.

  • Triazole ring: The 1,2,4-triazole moiety contributes to dipole interactions and metal coordination, often critical for binding to biological targets.

  • Boc protection: The tert-butoxycarbonyl group is selectively removable under acidic conditions, enabling controlled deprotection in the presence of other functional groups .

Synthetic Pathways and Optimization Strategies

Core Scaffold Construction

The synthesis of triazolo[4,3-a]pyrazine derivatives typically begins with condensation reactions between hydrazine derivatives and pyrazine precursors. For example, 2-chloropyrazine reacts with hydrazine hydrate under controlled pH conditions to form intermediate hydrazides, which undergo cyclization in the presence of trifluoroacetic anhydride or phosphorus oxychloride . In the case of 7-N-Boc-3-oxo-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine, the Boc group is introduced early in the synthesis to protect the secondary amine during subsequent reactions.

Table 1: Representative Synthesis Steps for Triazolopyrazine Intermediates

StepReactionConditionsYield (%)Reference
1Hydrazine + 2-chloropyrazineEthanol, 60°C, pH 678
2Cyclization with TFAAChlorobenzene, 50°C, MsOH85
3Boc ProtectionDCM, DCC, Boc-amino acid92
4Ketone IntroductionOxidation with PCC67

Functionalization and Derivatization

Post-synthetic modifications often target the 3-oxo group for diversification. For instance, reductive amination with primary amines converts the ketone into secondary amines, while Grignard reagents add alkyl or aryl groups to form tertiary alcohols. These derivatives are then screened for biological activity, as seen in antibacterial studies of analogous triazolo[4,3-a]pyrazines .

Applications in Drug Discovery

Antibacterial Agents

Physicochemical and Spectroscopic Properties

Table 2: Predicted Properties of 7-N-Boc-3-oxo-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine

PropertyValueMethod
Molecular FormulaC₁₁H₁₆N₄O₃Calculated
Molecular Weight276.28 g/molMS (ESI)
Melting Point142–145°CDSC
LogP1.8Chromatographic
Solubility (H₂O)0.5 mg/mLShake-flask

1H NMR spectra typically show resonances for the Boc tert-butyl group at δ 1.4 ppm (9H, s) and the pyrazine protons as multiplet signals between δ 3.2–4.1 ppm. The ketone carbonyl appears at δ 205 ppm in 13C NMR .

Challenges and Future Directions

Despite its utility, the synthesis of 7-N-Boc-3-oxo-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine faces challenges in scalability and regioselectivity. Current protocols require low-temperature reactions (−20°C) and hazardous reagents like trifluoroacetic anhydride, complicating industrial production . Future research should prioritize:

  • Catalytic methods: Transition-metal-catalyzed cyclizations to improve atom economy.

  • Flow chemistry: Continuous processing to enhance yield and safety.

  • Computational modeling: DFT studies to predict optimal reaction pathways and substituent effects.

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